molecular formula C21H18N8O2 B12934068 Ethyl 2,4-bis((1H-indazol-5-yl)amino)pyrimidine-5-carboxylate CAS No. 916044-09-2

Ethyl 2,4-bis((1H-indazol-5-yl)amino)pyrimidine-5-carboxylate

Cat. No.: B12934068
CAS No.: 916044-09-2
M. Wt: 414.4 g/mol
InChI Key: PGDFSIUMMLUXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-bis((1H-indazol-5-yl)amino)pyrimidine-5-carboxylate is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of indazole and pyrimidine moieties, which are known for their significant biological activities. The compound’s structure includes two indazole groups attached to a pyrimidine ring, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-bis((1H-indazol-5-yl)amino)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-diaminopyrimidine with ethyl 2-chloro-5-formylbenzoate in the presence of a base such as potassium carbonate. This reaction is followed by the cyclization of the intermediate product with hydrazine hydrate to form the indazole rings. The final product is obtained after purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-bis((1H-indazol-5-yl)amino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,4-bis((1H-indazol-5-yl)amino)pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties. It has shown promise in inhibiting the growth of certain cancer cell lines and viruses.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of Ethyl 2,4-bis((1H-indazol-5-yl)amino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The indazole moieties can also interact with nucleic acids, affecting DNA and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,4-bis((1H-indol-5-yl)amino)pyrimidine-5-carboxylate
  • Ethyl 2,4-bis((1H-benzimidazol-5-yl)amino)pyrimidine-5-carboxylate
  • Ethyl 2,4-bis((1H-pyrazol-5-yl)amino)pyrimidine-5-carboxylate

Uniqueness

Ethyl 2,4-bis((1H-indazol-5-yl)amino)pyrimidine-5-carboxylate is unique due to the presence of indazole groups, which confer distinct biological activities compared to other similar compounds. The indazole moieties enhance the compound’s ability to interact with various biological targets, making it a valuable molecule for drug discovery and development .

Properties

CAS No.

916044-09-2

Molecular Formula

C21H18N8O2

Molecular Weight

414.4 g/mol

IUPAC Name

ethyl 2,4-bis(1H-indazol-5-ylamino)pyrimidine-5-carboxylate

InChI

InChI=1S/C21H18N8O2/c1-2-31-20(30)16-11-22-21(26-15-4-6-18-13(8-15)10-24-29-18)27-19(16)25-14-3-5-17-12(7-14)9-23-28-17/h3-11H,2H2,1H3,(H,23,28)(H,24,29)(H2,22,25,26,27)

InChI Key

PGDFSIUMMLUXGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NC2=CC3=C(C=C2)NN=C3)NC4=CC5=C(C=C4)NN=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.